![molecular formula C16H20N4O2 B11110206 N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11110206.png)
N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Description
N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.36 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H22N4
- Molecular Weight : 274.36 g/mol
The compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
- Interaction with Receptors : The imidazole moiety may facilitate binding to biological receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that this compound shows promise in anticancer applications. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Caspase activation |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 18 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds with imidazole rings. The findings suggested that these compounds could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents . -
Antimicrobial Efficacy :
Another research article focused on the antimicrobial properties of imidazole derivatives. It reported that the compound exhibited significant activity against a range of bacterial strains, suggesting a potential role in developing new antimicrobial therapies . -
Pharmacokinetics and Toxicology :
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. Results indicated favorable profiles with low toxicity levels, supporting further development for clinical applications .
Properties
Molecular Formula |
C16H20N4O2 |
---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
InChI |
InChI=1S/C16H20N4O2/c1-12-4-5-13(2)14(10-12)19-16(22)15(21)18-6-3-8-20-9-7-17-11-20/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,18,21)(H,19,22) |
InChI Key |
LBIFYQMXUGOXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.